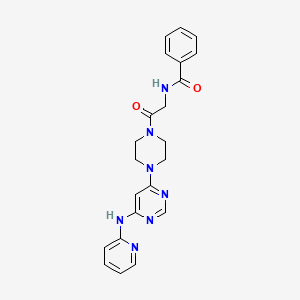

N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide” is a complex organic compound. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules . Pyrimidine derivatives are known for their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like FT-IR, 1H-NMR, and 13C-NMR . These techniques provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of ethyl chloroformate, carboxylic acid derivatives, and 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine .Applications De Recherche Scientifique

Antiviral Applications

This compound has been synthesized and studied for its antiviral properties . The synthesized novel non-glutamate 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives showed 4- to 7-folds higher antiviral activity than its structurally similar commercial drug Pemetrexed against Newcastle disease virus, an avian paramyxovirus .

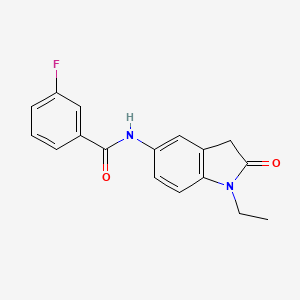

Anti-inflammatory Applications

Indole derivatives, which are structurally similar to the compound , have been found to possess anti-inflammatory properties . While specific studies on “N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide” are not mentioned, it’s plausible that this compound could also exhibit anti-inflammatory activities due to its structural similarity.

Anticancer Applications

Indole derivatives have been found to possess anticancer properties . Given the structural similarity, it’s possible that “N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide” could also exhibit anticancer activities.

Anti-HIV Applications

Indole derivatives have been found to possess anti-HIV properties . Given the structural similarity, it’s possible that “N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide” could also exhibit anti-HIV activities.

Antioxidant Applications

Indole derivatives have been found to possess antioxidant properties . Given the structural similarity, it’s possible that “N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide” could also exhibit antioxidant activities.

Antimicrobial Applications

Indole derivatives have been found to possess antimicrobial properties . Given the structural similarity, it’s possible that “N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide” could also exhibit antimicrobial activities.

Mécanisme D'action

Target of Action

The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. By targeting these proteins, the compound can influence cell proliferation and growth .

Mode of Action

The compound interacts with its targets by binding to them and causing their degradation . This is achieved through the recruitment of a protein called Cereblon . The degradation of CDK4 and CDK6 is dose-dependent, with maximum degradation observed at a concentration of 0.25uM in Jurkat cells .

Biochemical Pathways

The degradation of CDK4 and CDK6 affects the cell cycle regulation pathway . These proteins are crucial for the transition from the G1 phase to the S phase of the cell cycle. Their degradation can therefore lead to cell cycle arrest, preventing cells from proliferating uncontrollably .

Pharmacokinetics

The compound’s ability to cause dose-dependent degradation of its targets suggests that it is able to effectively reach and interact with these targets within cells .

Result of Action

The result of the compound’s action is the selective degradation of CDK4 and CDK6 . This can lead to cell cycle arrest, preventing the uncontrolled proliferation of cells. This effect has been observed in Molt4 cells following treatment with the compound .

Propriétés

IUPAC Name |

N-[2-oxo-2-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O2/c30-21(15-24-22(31)17-6-2-1-3-7-17)29-12-10-28(11-13-29)20-14-19(25-16-26-20)27-18-8-4-5-9-23-18/h1-9,14,16H,10-13,15H2,(H,24,31)(H,23,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSPMKBAKIVYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2490256.png)

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2490257.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2490264.png)

![N-(4-bromo-3-methylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2490266.png)

![propyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2490275.png)